



Application Notes: 5-Bromo-2methylbenzonitrile in the Synthesis of PARP Inhibitors

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Compound of Interest		
Compound Name:	5-Bromo-2-methylbenzonitrile	
Cat. No.:	B118137	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-Bromo-2-methylbenzonitrile** as a versatile building block in medicinal chemistry, with a specific focus on its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. While direct synthetic routes from **5-Bromo-2-methylbenzonitrile** to marketed drugs may not be extensively documented, its structural motifs are highly amenable to transformations that lead to key intermediates in the synthesis of complex bioactive molecules like Talazoparib.

Introduction to PARP Inhibitors and the Role of the Benzonitrile Moiety

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][4] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers.[5]



The benzonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[6][7] The nitrile group can act as a hydrogen bond acceptor and its electronic properties can be modulated by substitution on the benzene ring, influencing the molecule's binding affinity and pharmacokinetic properties.[7][8]

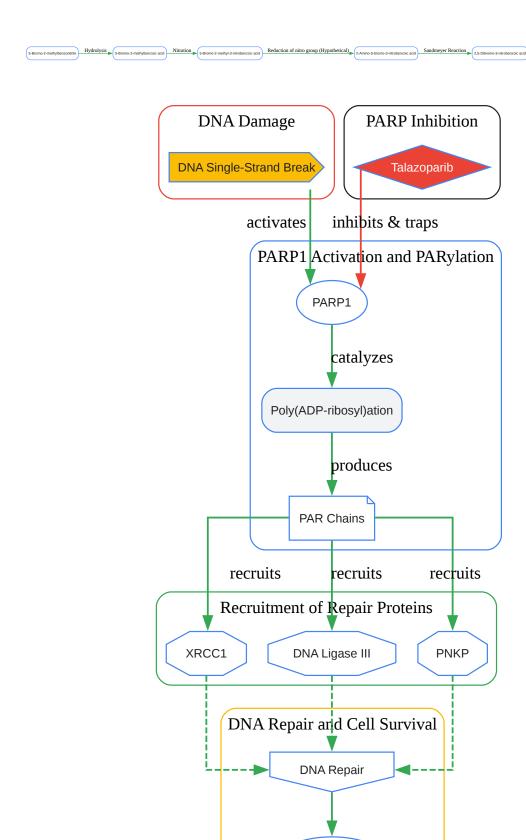
Application of 5-Bromo-2-methylbenzonitrile in the Synthesis of Talazoparib Precursors

Talazoparib is a potent PARP inhibitor with a complex heterocyclic core.[3] A plausible synthetic strategy involves the construction of a substituted phthalic acid derivative, which can then be elaborated to the phthalazinone core of Talazoparib. **5-Bromo-2-methylbenzonitrile** serves as a potential starting material for the synthesis of such key intermediates. The following section outlines a proposed synthetic pathway and provides generalized experimental protocols for the key transformations.

Proposed Synthetic Pathway

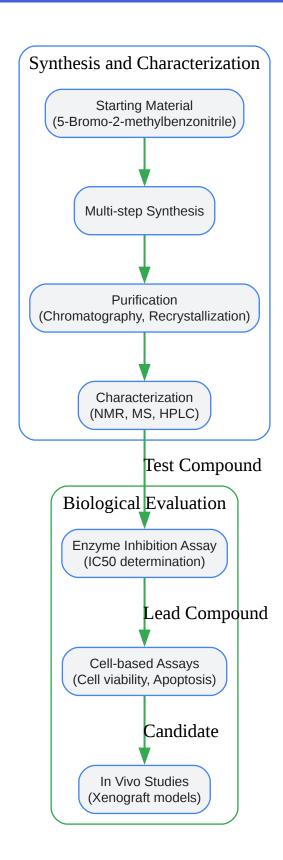
A hypothetical synthetic route from **5-Bromo-2-methylbenzonitrile** to a key phthalic acid intermediate for Talazoparib synthesis is outlined below. This pathway is constructed based on established organic chemistry principles and analogous transformations found in the literature.





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